molecular formula C5H10ClN3O B7827176 (3-Ethyl-1,2,4-oxadiazol-5-yl)methylazanium;chloride

(3-Ethyl-1,2,4-oxadiazol-5-yl)methylazanium;chloride

Cat. No.: B7827176
M. Wt: 163.60 g/mol
InChI Key: LIXATVVMJBJFRZ-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2,4-oxadiazol-5-yl)methylazanium;chloride is a chemical compound with the molecular formula C5H10ClN3O. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties.

Properties

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-2-4-7-5(3-6)9-8-4;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXATVVMJBJFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)methylazanium;chloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with carboxylic acids in the presence of a dehydrating agent such as carbonyldiimidazole (CDI) under mild conditions . Another approach involves the use of inorganic bases in aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1,2,4-oxadiazol-5-yl)methylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives that can be further utilized in different applications .

Scientific Research Applications

(3-Ethyl-1,2,4-oxadiazol-5-yl)methylazanium;chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-1,2,4-oxadiazol-5-yl)methylazanium;chloride stands out due to its unique combination of an ethyl group and a chloride ion, which imparts distinct chemical and biological properties

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